molecular formula C17H11BrO4 B5088603 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate

2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B5088603
M. Wt: 359.2 g/mol
InChI Key: FENBZKPWQCLJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of coumarin derivatives and possesses a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various cellular signaling pathways. For example, it has been reported that this compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. Furthermore, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its easy synthesis, low toxicity, and wide range of biological activities. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate. One of the future directions is to investigate the structure-activity relationship (SAR) of this compound and its derivatives to identify more potent and selective compounds for various biological activities. Another future direction is to explore the potential applications of this compound in drug delivery systems and imaging agents. Additionally, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to evaluate its therapeutic potential in various diseases.

Synthesis Methods

The synthesis of 2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate involves the condensation reaction between 2-hydroxyacetophenone and 2-bromobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-bromobenzyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of various coumarin derivatives.

Properties

IUPAC Name

(2-bromophenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c18-14-7-3-1-6-12(14)10-21-16(19)13-9-11-5-2-4-8-15(11)22-17(13)20/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENBZKPWQCLJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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